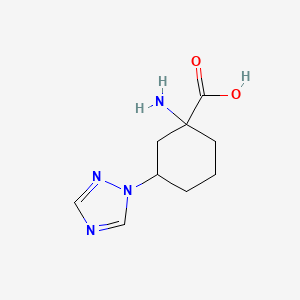
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a triazole ring, and a carboxylic acid group
準備方法
The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The resulting compound is then subjected to amination and carboxylation reactions to introduce the amino and carboxylic acid groups, respectively .
Industrial production methods often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This approach has been successfully applied in the synthesis of various triazole derivatives, including this compound .
化学反応の分析
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include nitro derivatives, alcohols, and substituted triazoles .
科学的研究の応用
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced cancer cell proliferation .
類似化合物との比較
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,4-Triazol-3-amine: This compound also contains a triazole ring and an amino group, but lacks the cyclohexane and carboxylic acid groups.
3-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring and a carboxylic acid group, but has a benzene ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9(8(14)15)3-1-2-7(4-9)13-6-11-5-12-13/h5-7H,1-4,10H2,(H,14,15) |
InChIキー |
OMJZMSHUDZMAPL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)(C(=O)O)N)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
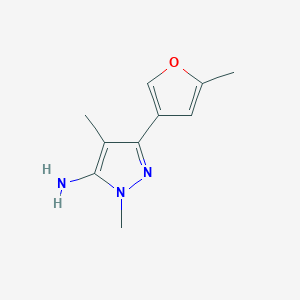

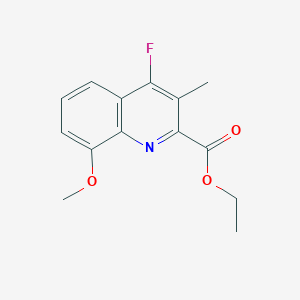
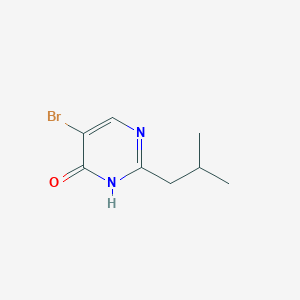

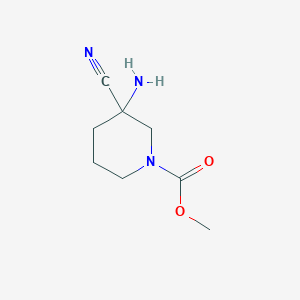
![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
![3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13062161.png)
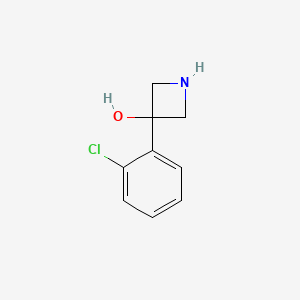
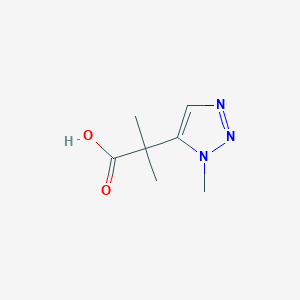
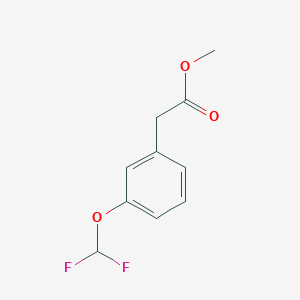

![5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
